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Compound of Interest

Compound Name: 2-Demethyilcolchicine
CAS No.: 7336-36-9
Cat. No.: B1346099
Get Quote
. J

Executive Summary

2-Demethylcolchicine (2-DMC) is a primary Phase | metabolite of the antimitotic alkaloid
colchicine. Unlike its parent compound, which exhibits potent tubulin-binding affinity (

), 2-DMC displays significantly reduced biological activity. This reduction is mechanistically
attributed to the loss of the C-2 methoxy group on the A-ring, a critical structural motif for
stabilizing the tubulin-colchicine complex.

For drug development professionals, 2-DMC serves two primary roles:

+ Metabolic Marker: It is a specific product of CYP3A4-mediated metabolism, useful for
studying drug-drug interactions (DDIs).

* SAR Probe: It validates the "A-ring anchor" hypothesis, demonstrating that hydrophobic
packing at the C-2 position is essential for high-affinity microtubule disruption.

Chemical Identity & Structural Pharmacology

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1346099#bc-rfq
https://www.benchchem.com/product/b1346099/docs?utm_src=pdf-body#2-demethylcolchicine-pharmacological-profile-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346099?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The transition from colchicine to 2-DMC involves the regioselective O-demethylation at the C-2
position of the benzenoid A-ring.

Property Specification

N-[(7S)-1,3,10-trimethoxy-2-hydroxy-9-oxo-

Chemical Name 5,6,7,9-tetrahydrobenzo[a]lheptalen-7-
ylJacetamide
CAS Number 7336-36-9

Molecular Formula

Molecular Weight 385.41 g/mol

Conversion of C-2
Key Structural Change (donor/acceptor) to

(donor).[1]

. Soluble in DMSO, Methanol; lower lipophilicity
Solubility o
than colchicine.

Structure-Activity Relationship (SAR) Analysis

The A-ring of colchicine binds to the

-tubulin subunit.[2] The methoxy groups at positions 1, 2, and 3 are involved in hydrophobic
interactions and steric fitting.

e Colchicine: The C-2 methoxy group contributes to the "lock" mechanism that prevents the
straight-to-curved conformational transition of tubulin.

e 2-DMC: The loss of the methyl group at C-2 creates a "cavity" in the binding pocket.
Thermodynamic studies indicate this excision weakens binding energy by approximately 0.4
kcal/mol, resulting in a drastic reduction in cytoskeletal disruption capability.

Synthesis & Isolation Protocol
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While 2-DMC can be isolated from microbial fermentation (e.g., Bacillus megaterium), chemical
synthesis via acid-catalyzed selective demethylation is more scalable for laboratory standards.

Protocol: Selective C-2 Demethylation via Sulfuric Acid

e Principle: The A-ring methoxy groups have varying susceptibility to acid hydrolysis.
Concentrated sulfuric acid preferentially targets the C-2 position under controlled thermal
conditions.

Reagents & Equipment
e Colchicine (USP Grade, >98% purity)

Sulfuric Acid (

), concentrated (95-98%)

Ammonium Hydroxide (

) for neutralization

Chloroform (
) and Methanol (
) for extraction

Ice bath

HPLC system for purification

Step-by-Step Methodology

o Reaction Initiation: Dissolve 500 mg of Colchicine in 5 mL of concentrated

in a round-bottom flask.

o Thermal Activation: Heat the mixture to 50°C and maintain with stirring for 4—6 hours.

o Critical Control Point: Monitor reaction progress via TLC (Mobile phase:
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90:10:1). Look for the appearance of a more polar spot (2-DMC) and disappearance of the
starting material.

e Quenching: Pour the reaction mixture slowly onto 50 g of crushed ice to arrest the reaction.
» Neutralization: Adjust pH to ~7.0 using concentrated
. Caution: Exothermic reaction.
o Extraction: Extract the aqueous layer three times with
(3x20 mL).
 Purification: Combine organic layers, dry over anhydrous

, and evaporate. Purify the residue via Preparative HPLC (C18 column, Gradient

).

 Validation: Confirm structure via 1H-NMR (Loss of singlet at

~3.90 ppm corresponding to C-2

).

Mechanistic Pharmacology & Biological Activity[3]
[4][5]

Tubulin Binding Kinetics

2-DMC exhibits a "fast-on, fast-off" binding profile compared to the pseudo-irreversible binding
of colchicine. This transient occupancy fails to sustain the microtubule depolymerization
required for mitotic arrest.

Table 1: Comparative Biological Activity
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Tubulin Binding (

Cytotoxicity (IC50, .
Compound . Relative Potency
) P388 Leukemia)
Colchicine ~3-30 nM 100% (Reference)
o Comparable to
3-Demethylcolchicine o ~30 - 60 nM ~50-80%
Colchicine
2-Demethylcolchicine Significantly Reduced > 1,000 nM <1-5%

Note: Data synthesized from SAR studies indicating 2-DMC is the least active among mono-

demethylated derivatives.

Metabolic Pathway Visualization

2-DMC is formed exclusively via CYP3A4.[3] This makes it a potential biomarker for CYP3A4
activity, although 3-DMC is often the more abundant metabolite.
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Figure 1: Metabolic biotransformation of Colchicine.[3] CYP3A4 mediates the demethylation at
C-2 and C-3 positions.

Molecular Mechanism of Action (MoA)

The failure of 2-DMC to induce cytotoxicity is a direct consequence of its inability to "freeze”

microtubule dynamics.

e Binding Event: 2-DMC enters the colchicine-binding site at the
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tubulin interface.

« Steric Failure: The hydroxyl group at C-2 cannot fill the hydrophobic pocket as effectively as
the methoxy group.

« Conformational Recovery: The tubulin dimer retains enough flexibility to straighten and
polymerize, allowing mitosis to proceed (albeit potentially with errors), preventing the
induction of apoptosis.
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Figure 2: Divergent signaling pathways. The structural deficit in 2-DMC prevents the
conformational change necessary for toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [2-Demethylcolchicine: Pharmacological Profile &
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346099/docs#2-demethylcolchicine-
pharmacological-profile-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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